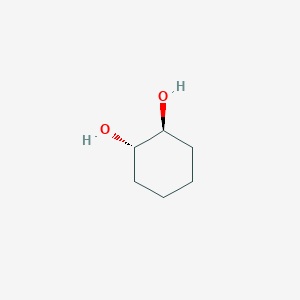

(1S,2S)-cyclohexane-1,2-diol

Descripción

Historical Context of Chiral Cyclohexane-1,2-diols in Asymmetric Synthesis

The development of asymmetric synthesis has been a major focus in organic chemistry, aiming to control the stereochemical outcome of reactions. iranchembook.ir Within this field, chiral diols have emerged as pivotal chiral inducers and synthons. researchgate.net The use of chiral cyclohexane-1,2-diols is part of a broader history of employing C2-symmetric molecules to impart chirality in chemical reactions. The rigidity of the cyclohexane (B81311) framework and the defined spatial orientation of the two hydroxyl groups provide a predictable environment for inducing stereoselectivity.

Historically, methods for synthesizing vicinal diols included the reduction of ketones, hydrolysis of epoxides, and oxidation of olefins. researchgate.net The preparation of enantiomerically pure trans-1,2-diols often involves processes like the Prévost reaction or epoxidation followed by ring-opening, which establishes the trans relationship between the hydroxyl groups. stackexchange.com For instance, the epoxidation of cyclohexene (B86901) and subsequent acid-catalyzed hydrolysis is a classic method to produce trans-cyclohexane-1,2-diol, albeit as a racemic mixture. rsc.org The resolution of such racemic mixtures, often through the formation of diastereomeric salts with chiral resolving agents, or through kinetic resolution, became a critical step to access enantiomerically pure diols like (1S,2S)-cyclohexane-1,2-diol. nih.gov The evolution of asymmetric dihydroxylation and enantioselective epoxidation reactions provided more direct routes to these chiral scaffolds, further cementing their role in the synthesis of complex chiral molecules. researchgate.netnih.gov

Stereoisomeric Purity and its Imperatives in Chiral Induction Studies

In the realm of chiral chemistry, stereoisomeric purity is paramount. For a chiral compound to be effective, particularly in pharmaceuticals or as a catalyst, it must be present as a single, pure enantiomer. uou.ac.in Enantiomers, being non-superimposable mirror images, can have vastly different biological activities and interact differently with other chiral molecules, such as biological macromolecules. canada.catga.gov.au A mixture of enantiomers, known as a racemate, may lead to reduced efficacy or undesired effects. nih.gov

Regulatory bodies like the FDA and EMA have established stringent guidelines requiring the characterization and control of stereoisomeric purity for all chiral drugs. tga.gov.aunih.gov This includes defining the identity and enantiomeric purity of chiral starting materials and reagents. canada.ca The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical parameter in asymmetric synthesis. uou.ac.in A sample with 99% of one enantiomer and 1% of the other has an enantiomeric purity or ee of 98%. canada.ca Achieving a high ee (often >99%) is a primary goal in asymmetric synthesis. sigmaaldrich.com Various analytical techniques, including nuclear magnetic resonance (NMR) with chiral shift reagents, and liquid chromatography on chiral stationary phases, are employed to determine and validate the enantiomeric purity of compounds like this compound. canada.catga.gov.au

Overview of Research Trajectories Involving this compound as a Chiral Scaffold

The well-defined, rigid C2-symmetric structure of this compound makes it an exemplary chiral scaffold in a variety of research applications in asymmetric synthesis. sigmaaldrich.com Its utility can be broadly categorized into its roles as a chiral building block, a chiral auxiliary, and a precursor for chiral ligands.

As a Chiral Building Block: this compound serves as a foundational chiral starting material for the synthesis of more complex molecules. Its stereocenters are incorporated into the final product, defining its absolute stereochemistry. This is essential in the synthesis of pharmaceuticals and natural products where specific stereoisomers are required for biological function.

As a Chiral Auxiliary: A chiral auxiliary is a temporary addition to a substrate that directs the stereochemical course of a reaction before being removed. This compound has been successfully used in this capacity. For example, it can be converted into a chiral acetal (B89532), which then directs diastereoselective alkylation reactions. acs.org The auxiliary is later cleaved to reveal the optically active product. acs.org This approach has been used in the asymmetric synthesis of α,α-disubstituted amino acids. acs.org

As a Chiral Ligand for Asymmetric Catalysis: Perhaps one of the most significant applications of this compound is as a precursor for chiral ligands used in metal-catalyzed asymmetric reactions. The diol can be readily modified to create a wide range of ligands. These chiral ligands coordinate to a metal center, creating a chiral catalyst that can facilitate enantioselective reactions with high efficiency and selectivity. For instance, it has been used to prepare ligands for titanium alkoxide-catalyzed additions of phosphites to aldehydes, yielding non-racemic hydroxy phosphonates. sigmaaldrich.comsigmaaldrich.com Derivatives of the corresponding diamine, (1S,2S)-cyclohexane-1,2-diamine, are also prominent ligands, used for instance in copper-catalyzed enantioselective Henry reactions. mdpi.com The success of these ligands stems from the rigid and predictable chiral environment provided by the cyclohexane backbone.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | bldpharm.com |

| CAS Number | 57794-08-8 | sigmaaldrich.com |

| Melting Point | 107-109 °C | sigmaaldrich.com |

| Appearance | White crystals | chembk.com |

| Optical Purity (ee) | ≥99% (Commercially available) | sigmaaldrich.com |

Table 2: Applications of this compound in Asymmetric Synthesis

| Application Role | Example Reaction/Synthesis | Reference |

|---|---|---|

| Chiral Building Block | Synthesis of complex pharmaceuticals and agrochemicals. | |

| Chiral Auxiliary | Asymmetric synthesis of α,α-disubstituted amino acids via chiral acetal enol ethers. | acs.org |

| Chiral Ligand Precursor | Preparation of ligands for Ti-alkoxide-catalyzed addition of dimethyl phosphite (B83602) to aldehydes. | sigmaaldrich.comsigmaaldrich.com |

| Chiral Ligand Precursor | Derivatives used in copper-catalyzed enantioselective Henry reactions. | mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57794-08-8 | |

| Record name | 1,2-Cyclohexanediol, (1S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-trans-1,2-Cyclohexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIOL, (1S-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RX9RD438J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Stereoselective Synthetic Methodologies for 1s,2s Cyclohexane 1,2 Diol

Chemoenzymatic Approaches to Enantiopure (1S,2S)-cyclohexane-1,2-diol

Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of biological catalysts, such as enzymes or whole-cell systems. These approaches provide efficient and environmentally benign routes to enantiopure compounds like this compound.

Biocatalytic resolution involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov

A notable strategy for producing trans-diols involves a sequential, one-pot enzymatic process. For instance, the chemoenzymatic trans-dihydroxylation of cyclohexene (B86901) can be achieved through an initial epoxidation followed by enantioselective hydrolysis of the resulting meso-epoxide. rsc.org In one such system, the epoxidation of cyclohexene is mediated by an enzyme like Novozym 435®, and the subsequent hydrolysis of the intermediate cyclohexene oxide is catalyzed by resting cells of microorganisms like Sphingomonas sp. HXN-200. rsc.org This sequential reaction in a single pot can produce (1R,2R)-cyclohexane-1,2-diol with high enantiomeric excess, demonstrating a pathway that can be adapted to produce the (1S,2S)-enantiomer by selecting an enzyme that hydrolyzes the opposite epoxide enantiomer. rsc.org

| Method | Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion |

| One-Pot Dihydroxylation | Cyclohexene | Novozym 435® & Sphingomonas sp. HXN-200 | (1R,2R)-cyclohexane-1,2-diol | 84% | 95% |

This interactive table summarizes the results of a chemoenzymatic approach to synthesizing a stereoisomer of cyclohexane-1,2-diol. rsc.org

Enantioselective reductions using biocatalysts, particularly alcohol dehydrogenases (ADHs), offer a powerful method for synthesizing chiral diols from prochiral precursors. This approach involves the stereospecific reduction of a ketone or diketone functionality. For the synthesis of this compound, a hypothetical two-step biocatalytic process could be envisioned. First, a precursor molecule such as 1,2-cyclohexanedione (B122817) would be reduced. An alcohol dehydrogenase with the appropriate stereopreference, such as Lactobacillus brevis ADH (LbADH), could selectively reduce one carbonyl group to a hydroxyl group, followed by the reduction of the second carbonyl, with the stereochemistry directed by the enzyme to yield the desired (1S,2S) configuration. acs.org Such two-step biocatalytic reactions using lyophilized whole cells have been shown to be effective in microaqueous systems, achieving high product concentrations and excellent stereoselectivities for other diols. acs.org

Asymmetric Dihydroxylation of Cyclohexene Derivatives

Asymmetric dihydroxylation (AD) is a powerful method for the direct conversion of alkenes into chiral vicinal diols with high enantioselectivity. The Sharpless Asymmetric Dihydroxylation has become a cornerstone of modern organic synthesis for this purpose. nih.gov

The Sharpless Asymmetric Dihydroxylation is a reaction that converts an alkene to a vicinal diol using osmium tetroxide as the oxidant in the presence of a chiral ligand. nih.govwikipedia.org The process is rendered catalytic in the expensive and toxic osmium tetroxide by the use of a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) species in the catalytic cycle. wikipedia.orgyoutube.com

The key to the reaction's success lies in the use of chiral ligands derived from cinchona alkaloids, specifically dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). nih.gov To simplify the procedure and improve reliability, pre-mixed reagents known as AD-mix-α and AD-mix-β were developed. wikipedia.org These mixtures contain the potassium osmate catalyst, the co-oxidant (K₃Fe(CN)₆), potassium carbonate, and the chiral ligand. nih.gov The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation and, therefore, which enantiomer of the diol is produced. wikipedia.org For the synthesis of this compound from cyclohexene, AD-mix-α, which contains the (DHQ)₂PHAL ligand, would be selected.

| Reagent Mix | Chiral Ligand | Typical Stereochemical Outcome |

| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyl groups to the α-face of the alkene |

| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyl groups to the β-face of the alkene |

This interactive table outlines the components and stereochemical preferences of the standard Sharpless AD-mix reagents. wikipedia.org

The mechanism of the Sharpless AD involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium species.

The chiral induction is governed by the ligand, which creates a chiral binding pocket for the alkene substrate. The cinchona alkaloid-derived ligands, particularly the phthalazine (B143731) (PHAL) dimers such as (DHQ)₂PHAL and (DHQD)₂PHAL, form a U-shaped binding cleft. wikipedia.org This cleft presents the osmium tetroxide to the alkene in a highly stereocontrolled manner. The alkene is directed to approach the oxidant from one of its two prochiral faces, depending on which ligand (DHQ or DHQD based) is used. wikipedia.org The selection of the ligand allows for a predictable synthesis of either enantiomer of the diol product. The design of more rigid and effective ligands has been a subject of research to further enhance enantioselectivity and clarify the precise origins of the enantiospecificity. acs.orgacs.org

Kinetic Resolution Techniques for Racemic Cyclohexane-1,2-diols

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This method allows for the isolation of one enantiomer in high enantiomeric purity as the unreacted starting material.

For racemic trans-cyclohexane-1,2-diol, highly efficient kinetic resolutions have been developed based on enantioselective acylation using chiral organocatalysts. Specifically, lipophilic tetrapeptide-based catalysts have demonstrated extraordinary selectivity in the acylation of trans-cycloalkane-1,2-diols. researchgate.net In a typical procedure, the racemic diol is subjected to acylation with an acyl donor (e.g., an acid anhydride) in the presence of a catalytic amount of the chiral peptide in a nonpolar solvent like toluene. researchgate.net

Research has shown that certain tetrapeptide catalysts preferentially acylate the (1R,2R)-enantiomer of cyclohexane-1,2-diol, leaving the desired (1S,2S)-enantiomer unreacted and therefore recoverable with very high enantiomeric excess (>99% ee). researchgate.netnih.gov The high selectivity is attributed to a thermodynamic preference for the catalyst to complex with the (1R,2R)-isomer and a lower energy barrier for the subsequent acyl transfer step. nih.gov This method is highly practical due to its efficiency and the ability to achieve near-perfect enantiomeric purity for the remaining diol. researchgate.net

| Catalyst | Acylating Agent | Conversion (%) | ee (%) of unreacted (1S,2S)-diol | Selectivity Factor (S) |

| Tetrapeptide Organocatalyst | Acetic Anhydride (B1165640) | ~50 | >99 | >200 |

This interactive table presents typical results for the kinetic resolution of racemic trans-cyclohexane-1,2-diol using a chiral tetrapeptide catalyst, demonstrating high enantiomeric excess and selectivity. researchgate.net

Enzymatic Kinetic Resolution Methods

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for resolving racemic mixtures of chiral alcohols, including trans-cyclohexane-1,2-diol. This technique leverages the high stereoselectivity of enzymes, particularly lipases, to preferentially acylate one enantiomer of the racemic diol, allowing for the separation of the unreacted enantiomer and the acylated product.

Lipases are the most commonly employed enzymes for this transformation due to their broad substrate tolerance, commercial availability, and activity in organic solvents. The resolution of racemic trans-1,2-cyclohexanediol (B13532) is typically achieved through enantioselective acylation, where an acyl donor such as vinyl acetate (B1210297) is used. For instance, lipases can selectively catalyze the acylation of the (1R,2R)-enantiomer, leaving the desired this compound unreacted. The efficiency of the resolution is often quantified by the enantiomeric excess (e.e.) of the product and the conversion percentage. Under optimal conditions, this method can yield both the unreacted diol and the monoacylated product with high optical purity. youtube.com

Several factors influence the effectiveness of EKR, including the choice of enzyme, solvent, acyl donor, and temperature. Microwave irradiation has been explored as a method to enhance reaction rates and conversions compared to conventional heating. nih.gov For example, the use of lipase (B570770) PS-D under microwave irradiation for the resolution of a racemic diol showed higher conversion compared to conventional heating methods. nih.gov

Table 1: Examples of Enzymatic Kinetic Resolution of trans-Cyclohexane-1,2-diol Analogs Data presented is often for analogous structures, illustrating the general applicability of the method.

| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Conversion (%) |

|---|---|---|---|---|---|

| Lipase PS-D | Vinyl Acetate | THF | (1S,2S)-monoacetate | 50% | 41% |

| CaLB (Lipase B from Candida antarctica) | Vinyl Acetate | THF | Monoacetate | High | ~50% |

Chemical Kinetic Resolution Protocols

Chemical kinetic resolution offers an alternative to enzymatic methods, employing chiral catalysts or reagents to achieve enantioselective transformations. These protocols often involve acylation reactions where a chiral catalyst selectively promotes the reaction of one enantiomer over the other.

A notable approach involves the use of highly enantioselective tetrapeptide organocatalysts for the kinetic resolution of trans-cycloalkane-1,2-diols via monoacylation. researchgate.net These peptide-based catalysts can facilitate acyl transfer with extraordinary selectivity. Computational studies, such as those using density functional theory (DFT), have provided insights into the mechanism, suggesting that the barrier for stereoselective acyl transfer is lower for the (1R,2R)-enantiomer, leading to the effective kinetic resolution of the (1S,2S)-enantiomer. nih.gov

Another significant chemical method is the enantioselective Steglich reaction, which utilizes a chiral nucleophilic catalyst, such as a 4-dimethylaminopyridine (B28879) (DMAP) derivative. This method allows for the efficient kinetic resolution of trans-cycloalkane-1,2-diols using various carboxylic acids, which form anhydrides in situ. researchgate.net The choice of reagents, such as the carbodiimide (B86325) and the carboxylic acid, can be optimized to achieve very high selectivity factors (S-values), which are a measure of the relative rate of reaction of the two enantiomers.

Table 2: Chemical Kinetic Resolution of (±)-trans-cyclohexane-1,2-diol

| Catalyst / Reagent | Acylating System | Solvent | Selectivity Factor (S) | Result |

|---|---|---|---|---|

| Chiral Tetrapeptide | Acetic Anhydride | Toluene | >200 | High ee for (1S,2S)-diol |

| Chiral DMAP derivative | Acetic Acid / DIC | Toluene | >50 | High ee for (1S,2S)-diol |

Deracemization and Enantiomer Interconversion Strategies for Chiral Diols

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. Deracemization strategies aim to overcome this limitation by converting a racemate into a single, pure enantiomer, theoretically achieving a 100% yield. These processes require an external energy source and a mechanism for interconverting the enantiomers. acs.org

Crystallization-induced deracemization (CID) is one such strategy that has been applied to diols. nih.gov This method involves the racemization of the substrate in solution while one enantiomer selectively crystallizes. For this to be successful, the substrate must be able to racemize under the reaction conditions, for example, through the intramolecular transfer of an acyl group in the presence of a base. acs.orgnih.gov This technique has been successfully used for monoacylated meso-diols, converting them to single enantiomers with up to 99% ee. nih.gov

Photochemical deracemization represents another advanced approach. photonics.comphys.org This technique uses a chiral photosensitizer that selectively converts the unwanted enantiomer into the desired one upon irradiation with light. The energy from the light overcomes the thermodynamic barrier for converting one enantiomer to the other. photonics.com This method has been demonstrated for chiral allenes, achieving high enantiomeric excess for the desired product. phys.org While not yet specifically detailed for cyclohexane-1,2-diol, the principle is applicable to other classes of chiral compounds.

Enantiomer interconversion can also be a factor in synthetic routes. Studies on related cyclohexane-based acetal (B89532) derivatives have shown that slow interconversions can occur between different diastereomers over time, highlighting the dynamic nature of these systems and the potential for equilibration to influence the final product distribution. acs.orgnih.gov

Alternative Synthetic Routes to this compound Stereoisomers

The synthesis of specific stereoisomers of cyclohexane-1,2-diol often begins with the dihydroxylation of cyclohexene. The stereochemical outcome of this reaction is highly dependent on the reagents used.

Syn-dihydroxylation to produce cis-cyclohexane-1,2-diol can be achieved using reagents like cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). quora.com These reagents add two hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation to yield trans-cyclohexane-1,2-diol, the precursor for kinetic resolution to this compound, is typically performed in a two-step process. First, cyclohexene is epoxidized using a peroxy acid, such as peroxyformic acid. The resulting epoxide is then opened by acid-catalyzed hydrolysis. The nucleophilic attack of water occurs from the side opposite to the epoxide ring, resulting in the formation of the trans-diol. youtube.com

These fundamental reactions produce racemic diols. To obtain the enantiomerically pure this compound, the racemic trans-diol synthesized via the anti-dihydroxylation route serves as the starting material for the kinetic resolution methods described in the preceding sections. Greener synthetic processes are also being explored, such as the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide over zeolite catalysts. researchgate.net

Advanced Derivatization Chemistry of 1s,2s Cyclohexane 1,2 Diol for Chiral Scaffold Development

Preparation of Chiral Acetals and Ketals Derived from (1S,2S)-cyclohexane-1,2-diol

The reaction of this compound with aldehydes or ketones under acidic catalysis yields chiral cyclic acetals or ketals. google.comlibretexts.org These derivatives are not only valuable for protecting the diol functionality but also serve as important chiral auxiliaries that can influence the stereochemical course of subsequent reactions.

Protecting groups are essential in multistep synthesis to mask reactive functional groups. cmu.eduyoutube.com When a diol is protected as a cyclic acetal (B89532) or ketal, it forms a five-membered dioxolane ring. youtube.com Using the chiral this compound scaffold to react with a prochiral ketone or aldehyde results in the formation of diastereomeric ketals or acetals. This strategy can be used to introduce a chiral auxiliary that directs the stereochemistry of future transformations.

The cyclohexane-1,2-diacetal (CDA) protecting group, derived from cyclohexane-1,2-dione, is particularly valuable for the selective protection of trans-1,2-diols in complex molecules like carbohydrates. nih.gov The formation of these acetals is generally stable under basic conditions but can be cleaved under acidic conditions, which is a typical characteristic of acetal protecting groups. libretexts.org However, some specialized acetals can be designed for cleavage under basic conditions. cmu.edu The predictable stereochemistry of the this compound backbone makes its derived acetals and ketals reliable chiral protecting groups in the synthesis of natural products and pharmaceuticals.

The rigid, chiral environment created by an acetal or ketal derived from this compound can significantly influence the reactivity and stereoselectivity of reactions occurring elsewhere in the molecule. The bulky cyclohexane (B81311) backbone effectively blocks one face of the molecule, directing incoming reagents to the opposite, less sterically hindered face.

Development of Chiral Ligands and Organocatalysts from the this compound Scaffold

Perhaps the most significant application of this compound is as a precursor for chiral ligands and organocatalysts. sigmaaldrich.com The C₂-symmetry and conformational rigidity of the scaffold are ideal for creating a well-defined chiral environment around a metal center or for directing a substrate in an organocatalytic reaction.

The diol can be readily modified to create a diverse range of ligands. For example, it has been used to prepare ligands for titanium alkoxide-catalyzed additions of phosphites to aldehydes, yielding non-racemic hydroxy phosphonates with high enantioselectivity. sigmaaldrich.com The hydroxyl groups can be functionalized to introduce phosphine (B1218219), amine, or other coordinating moieties. The success of these ligands stems from the predictable and stable chiral pocket provided by the cyclohexane backbone.

Derivatives of the corresponding diamine, (1S,2S)-cyclohexane-1,2-diamine, are among the most successful chiral ligands in asymmetric catalysis, highlighting the utility of the trans-1,2-disubstituted cyclohexane framework. researchgate.net These ligands have been used in a vast number of metal-catalyzed reactions, including hydrogenations, allylic alkylations, and Henry reactions. researchgate.net

Furthermore, chiral diols themselves can act as organocatalysts, activating substrates through hydrogen bonding or by forming transient chiral boronates. nih.gov For instance, chiral diols like BINOL are effective catalysts for enantioselective allylboration of ketones. nih.gov This opens the possibility for this compound and its simple derivatives to be employed directly as organocatalysts in a variety of asymmetric transformations, leveraging their inherent chirality to control the stereochemical outcome of reactions.

Table 2: Applications of the (1S,2S)-Cyclohexane-1,2-disubstituted Scaffold in Catalysis

| Scaffold Derivative | Catalyst Type | Application Example |

|---|---|---|

| This compound | Ligand Precursor | Titanium-catalyzed addition of phosphites to aldehydes. sigmaaldrich.com |

| (1R,2R)-diaminocyclohexane | Ligand Precursor | Pd-catalyzed allylation, Rh-catalyzed hydrogenation. researchgate.net |

Phosphine and Phosphite (B83602) Ligands for Asymmetric Metal Catalysis

The conversion of this compound into phosphorus-containing ligands, such as phosphines and phosphites, has yielded a class of highly effective ligands for transition metal-catalyzed asymmetric reactions. The chiral diol backbone creates a sterically defined pocket around the metal center, influencing the trajectory of incoming substrates and leading to high levels of enantioselectivity.

A common strategy to synthesize chiral diphosphite ligands involves the reaction of this compound with a chlorophosphine reagent, often a diarylchlorophosphine, in the presence of a base. A more refined approach involves a two-step process where the diol is first reacted with phosphorus trichloride (B1173362) (PCl₃) to form a cyclic chlorophosphite intermediate, which is then reacted with a second chiral diol, such as a BINOL derivative, to create a more complex diphosphite ligand.

These ligands have been successfully applied in a variety of metal-catalyzed reactions. For instance, diphosphite ligands derived from this compound have been used to generate palladium complexes in situ for asymmetric allylic alkylation reactions. chemscene.com Similarly, rhodium complexes bearing these chiral diphosphite ligands have been investigated in the asymmetric hydrogenation of prochiral olefins. chemscene.com The modular nature of their synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize performance for specific transformations. sigmaaldrich.com

Below is a table summarizing the performance of a diphosphite ligand derived from this compound in a representative asymmetric reaction.

| Reaction | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Pd-catalyzed Allylic Alkylation | Pd(dba)₂ / (1S,2S)-bis[(S)-1,1′-binaphthyl-2,2′-diyl]phosphite-cyclohexanediol | 1,3-Diphenyl-2-propenyl acetate (B1210297) | (S)-1,3-Diphenyl-1-(methoxycarbonyl)propene | up to 95 | up to 97 |

Data compiled from studies on related diphosphite ligands. chemscene.com

Diamine and Amino Alcohol Ligands

The conversion of the diol functionality of this compound into nitrogen-containing groups provides access to valuable chiral diamine and amino alcohol ligands. These ligands are cornerstones of coordination chemistry and have been instrumental in the development of numerous asymmetric catalytic processes.

A robust synthetic route to the key precursor, (1S,2S)-cyclohexane-1,2-diamine, from the parent diol involves a two-step sequence. First, the hydroxyl groups are converted into good leaving groups, typically by mesylation or tosylation. Subsequent nucleophilic substitution with sodium azide (B81097), followed by reduction of the resulting diazide (e.g., with LiAlH₄ or catalytic hydrogenation), affords the desired chiral diamine with retention of stereochemistry. An alternative pathway involves the ring-opening of the corresponding epoxide, derived from the diol, with an amine nucleophile.

These diamine and amino alcohol scaffolds are then readily derivatized. For example, reductive amination with aldehydes or ketones can introduce N-alkyl or N-aryl substituents. Condensation with salicylaldehyde (B1680747) derivatives followed by reduction yields salen and salan-type ligands, respectively. These tetradentate ligands are particularly effective in coordinating to a variety of metal centers, including Cr, Mn, Co, and Cu.

Catalytic applications of these ligands are extensive. For example, copper complexes of ligands derived from (1R,2R)-cyclohexane-1,2-diamine have been used as catalysts in the asymmetric Henry reaction (nitroaldol reaction). princeton.edu Similarly, titanium complexes of chiral salan ligands are effective catalysts for asymmetric cyanation reactions.

The table below showcases the application of a catalyst derived from the closely related (1R,2R)-cyclohexane-1,2-diamine scaffold.

| Reaction | Ligand Type | Metal | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Michael Addition | Bifunctional organocatalyst | - | trans-β-nitrostyrene & acetylacetone | up to 93 | up to 41 (S) |

| Henry Reaction | Salen-type | Cu | Benzaldehyde & nitromethane | High | Moderate to High |

Data adapted from studies on catalysts derived from the cyclohexane-1,2-diamine scaffold. princeton.edu

N-Heterocyclic Carbene Precursors and Their Chiral Analogues

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties and steric tunability. The chiral backbone of this compound can be used to construct chiral NHC precursors, typically imidazolium (B1220033) or imidazolinium salts.

The synthesis of these precursors begins with the conversion of this compound to its corresponding diamine, (1S,2S)-cyclohexane-1,2-diamine, as described in the previous section. This chiral diamine is the key building block. A common method to form the heterocyclic core is the condensation of the diamine with glyoxal (B1671930) to form a diimine, which is then cyclized with an orthoformate ester (e.g., triethyl orthoformate) and an ammonium (B1175870) salt (e.g., ammonium tetrafluoroborate) to yield the imidazolium salt. N-alkylation or N-arylation can be performed prior to or after the cyclization to introduce various substituents on the nitrogen atoms, which significantly influences the steric environment of the resulting NHC ligand. nih.gov

These chiral NHC precursors are deprotonated with a strong base to generate the free carbene in situ, which then coordinates to a metal center. Copper(I) complexes of NHCs derived from trans-1,2-diaminocyclohexane have been successfully employed in asymmetric conjugate addition reactions of dialkylzinc reagents to enones. researchgate.net The rigid cyclohexane scaffold effectively shields one face of the substrate-metal complex, directing the nucleophilic attack and leading to high enantioselectivity.

| Reaction | NHC Ligand Precursor | Metal | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| Conjugate Addition | Bis(imidazolium) salt from (R,R)-cyclohexanediamine | Cu(I) | Cyclohexenone | Et₂Zn | 99 | 97 |

| Conjugate Addition | Bis(imidazolium) salt from (S,S)-cyclohexanediamine | Cu(I) | Cyclohexenone | Et₂Zn | 99 | 96 |

Data from studies on bis(NHC) ligands derived from enantiopure trans-1,2-diaminocyclohexane. researchgate.net

Chiral Brønsted Acids and Lewis Acids

Beyond their role as ligands for metal centers, derivatives of this compound can function as chiral catalysts in their own right, specifically as chiral Brønsted or Lewis acids.

Chiral Brønsted Acids: A prominent class of chiral Brønsted acid catalysts are chiral phosphoric acids (CPAs). The synthesis of a CPA from this compound involves its reaction with phosphorus oxychloride (POCl₃) to form a cyclic dichlorophosphate (B8581778) intermediate. Subsequent hydrolysis carefully controlled to replace the chlorine atoms with hydroxyl groups yields the desired chiral phosphoric acid. These catalysts operate by activating electrophiles through protonation or hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile. mdpi.com While BINOL-derived CPAs are more common, the principle is readily extendable to diol scaffolds like cyclohexane-1,2-diol.

Chiral Lewis Acids: The diol can also be incorporated into chiral Lewis acids. A straightforward method is the reaction of this compound with a boronic acid or borane (B79455) source to form a chiral boronate ester. These compounds can act as chiral Lewis acids or be used in further transformations like the Matteson homologation for asymmetric chain extension. researchgate.net Another approach involves the in situ generation of a chiral Lewis acid. For example, this compound can be used as a chiral ligand for titanium(IV) isopropoxide. The resulting chiral titanium alkoxide complex is a potent Lewis acid that has been shown to catalyze the enantioselective addition of phosphites to aldehydes. chemscene.com

| Catalyst Type | Derivative | Activation Mode | Example Reaction |

| Brønsted Acid | Chiral Phosphoric Acid | H-bonding/Protonation | Asymmetric Mannich Reaction |

| Lewis Acid | Chiral Boronate Ester | Lewis Acidic Boron Center | Asymmetric Diels-Alder Reaction |

| Lewis Acid (in situ) | Ti(OiPr)₄ / this compound | Chiral Ti(IV) Complex | Addition of phosphites to aldehydes |

Synthesis of Polymer-Supported and Immobilized this compound Derivatives for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility, facilitating catalyst separation, recovery, and recycling. Derivatives of this compound are well-suited for integration into heterogeneous catalytic systems.

One major approach is the covalent attachment of a chiral ligand derived from the diol to a pre-formed polymer support, such as polystyrene or silica (B1680970) gel. This requires functionalizing the diol or its derivative with a linker group (e.g., a vinyl or chloromethylstyrene unit) that can be grafted onto the polymer.

A more integrated approach involves the synthesis of a monomer containing the chiral diol scaffold, followed by its polymerization or co-polymerization with an achiral monomer. For instance, this compound can be esterified with 4-vinylbenzoyl chloride to produce (1S,2S)-1,2-cyclohexanediyl bis(4-vinylbenzoate). sigmaaldrich.com This monomer can then be polymerized to create a linear or cross-linked polymer where the chiral diol unit is an intrinsic part of the polymer backbone or a pendant group. The resulting polymer can then be further derivatized (e.g., by converting the diol units into phosphite ligands) to generate a fully heterogeneous catalyst.

Another strategy for immobilization is the formation of coordination polymers. Ligands synthesized from this compound, such as those with bipyridine functionalities, can be combined with metal salts (e.g., HgCl₂) to form extended one-dimensional, two-dimensional, or three-dimensional crystalline networks. researchgate.net In these materials, the chiral scaffold is periodically arranged throughout the solid, creating a well-defined, recyclable heterogeneous catalyst. These approaches combine the high selectivity of homogeneous chiral catalysts with the operational simplicity of heterogeneous systems.

Applications of 1s,2s Cyclohexane 1,2 Diol and Its Derivatives in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

The chiral scaffold provided by 1,2-disubstituted cyclohexanes is fundamental to many highly effective asymmetric hydrogenation catalysts. While (1S,2S)-cyclohexane-1,2-diol serves as a key chiral precursor, it is often its diamine analogue, (1S,2S)-cyclohexane-1,2-diamine, that is directly incorporated into the final ligand structure for these reactions. The diol can be converted to the corresponding diamine, which is then used to synthesize a wide array of chiral ligands.

In homogeneous asymmetric hydrogenation, catalysts are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. Ligands derived from the (1R,2R)-cyclohexane-1,2-diamine backbone, the enantiomer of the (1S,2S) form, have been extensively studied. For instance, tetradentate PNNP and SNNS ligands based on (R,R)-1,2-diaminocyclohexane have been successfully employed in manganese(I)-catalyzed asymmetric hydrogenation of various ketones. rsc.orgnih.gov These manganese complexes have demonstrated good activity and enantioselectivity, achieving up to 85% enantiomeric excess (ee) for the reduction of substituted acetophenones. rsc.orgnih.gov The chiral diamine framework, originating from the diol scaffold, is crucial for creating a specific chiral pocket around the metal center, which directs the hydrogenation to one face of the prochiral substrate. rsc.orgnih.gov

Research has shown that the structure of the ligand, particularly the nature of the coordinating atoms and the steric bulk, significantly influences the catalytic performance. rsc.org In one study, a manganese complex featuring a PNNP ligand with a C=N bond (Mn1) was found to be more effective than a similar complex with an N-H bond (Mn2) for the asymmetric hydrogenation of ketones. rsc.org

Table 1: Performance of (R,R)-1,2-diaminocyclohexane-derived Mn(I) Catalyst in Asymmetric Hydrogenation of Acetophenone Derivatives rsc.org

| Entry | Substrate (Acetophenone Derivative) | Product | Conv. (%) | ee (%) |

|---|---|---|---|---|

| 1 | Acetophenone | 1-Phenylethanol | >99 | 81 |

| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 85 |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 80 |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 78 |

Reaction conditions: 2 mol% Mn catalyst, 20 mol% K₂CO₃, EtOH, 50 bar H₂, 80 °C, 12 h.

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. The development of chiral heterogeneous catalysts often involves the immobilization of a homogeneous catalyst, or its ligand, onto a solid support. Ligands derived from the cyclohexane-1,2-diol/diamine scaffold can be anchored to materials such as silica (B1680970), polymers, or metal-organic frameworks (MOFs).

This immobilization can be achieved through covalent bonding or non-covalent interactions. The goal is to create a solid-supported catalyst that retains the high enantioselectivity of its homogeneous counterpart while gaining the benefits of heterogeneity. While the principle is well-established, specific examples detailing the performance of catalysts heterogenized from this compound itself are not extensively documented. However, the broader field of heterogeneous asymmetric hydrogenation frequently utilizes immobilized chiral ligands with similar structural motifs. acs.org

Asymmetric Carbon-Carbon Bond Forming Reactions

Derivatives of this compound are pivotal in controlling stereochemistry during the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.

This compound can function as a chiral auxiliary to direct the stereochemical outcome of reactions involving enolates. In this approach, the diol is temporarily attached to a substrate, inducing facial selectivity in subsequent reactions, and is then cleaved to reveal the chiral product.

A notable application is the diastereoselective alkylation of β-keto esters, a reaction that proceeds via an enolate intermediate similar to the aldol (B89426) reaction. nih.gov When (S,S)-cyclohexane-1,2-diol is used as a chiral auxiliary to form an acetal (B89532) with ethyl 2-methylacetoacetate (B1246266), subsequent alkylation reactions proceed with high diastereoselectivity (92% to >95% de). nih.gov The rigid chiral acetal effectively shields one face of the enol ether intermediate, directing the incoming electrophile to the opposite face. After the alkylation, the auxiliary can be removed to yield β-keto esters with a newly formed quaternary chiral center. nih.gov These products can then be converted into valuable optically active α,α-disubstituted amino acids. nih.gov

Table 2: Diastereoselective Alkylation of an Enol Ether Derived from (S,S)-cyclohexane-1,2-diol nih.gov

| Entry | Alkylating Agent (R-X) | Product Diastereomeric Excess (de, %) | Isolated Yield (%) |

|---|---|---|---|

| 1 | MeI | >95 | 65 |

| 2 | EtI | >95 | 70 |

| 3 | Allyl-Br | 92 | 55 |

| 4 | Bn-Br | 94 | 68 |

Reaction involves the lithium enolate of the chiral enol ether derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol.

While the diol is effective as an auxiliary, its direct use in catalytic enantioselective Aldol or Mannich reactions is less common than ligands derived from the corresponding diamine.

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Its stereoselectivity can be controlled using chiral Lewis acids. C2-symmetric diols like this compound are excellent precursors for such catalysts. scielo.br By reacting the diol with a Lewis acidic metal precursor (e.g., dialkylaluminum chloride or a titanium alkoxide), a chiral Lewis acid catalyst is formed. scielo.br This catalyst then coordinates to the dienophile, activating it for the cycloaddition and creating a chiral environment that directs the approach of the diene to one of the dienophile's two faces. This strategy has been widely used with various chiral diols to achieve high enantioselectivity in Diels-Alder reactions. scielo.br

Similarly, [3+2] cycloaddition reactions, which form five-membered rings, can be rendered enantioselective using chiral catalysts. While the use of ligands derived from the this compound backbone is conceptually feasible, specific and detailed research findings for this application are not widely reported.

The Michael addition, or conjugate addition, is a fundamental method for C-C bond formation. Chiral ligands are used to coordinate with a metal salt (e.g., a copper(II) salt) to form a chiral Lewis acid catalyst. This catalyst then activates an α,β-unsaturated compound towards nucleophilic attack, controlling the facial selectivity of the addition.

While the chiral cyclohexane-1,2-scaffold is well-suited for this purpose, research in this area has predominantly focused on ligands derived from (1S,2S)-cyclohexane-1,2-diamine. These diamine-based ligands, often in the form of Schiff bases or N,N'-dioxides, have been shown to be highly effective in catalyzing the asymmetric Michael addition of various nucleophiles, including malonates and β-keto esters, to enones and nitroalkenes. The success of these systems underscores the utility of the rigid C2-symmetric cyclohexane (B81311) backbone in creating a well-defined chiral pocket for stereocontrol.

Chiral Ligand Applications in Heck, Suzuki, and Other Cross-Coupling Reactions

While ligands directly synthesized from this compound are not prominently featured in the literature for major cross-coupling reactions, the compound's significance is paramount as a precursor to (1S,2S)-1,2-diaminocyclohexane. This diamine is a cornerstone for the development of privileged ligands that demonstrate exceptional efficacy in a range of palladium-, copper-, and iron-catalyzed cross-coupling reactions.

Derivatives of (1S,2S)-1,2-diaminocyclohexane are used to construct N,N'-disubstituted chiral ligands whose steric and electronic properties can be finely tuned. These ligands form stable, well-defined complexes with transition metals, creating a chiral environment that effectively controls the stereochemical outcome of the reaction. For instance, salen-type ligands (bis(salicylidene)ethylenediamine derivatives) prepared from the diamine have been successfully employed. Although more commonly associated with other reaction types, the principles of their stereochemical control are relevant. Similarly, chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands incorporating the 1,2-diaminocyclohexane backbone are pivotal in various asymmetric transformations, including allylic alkylations, which share mechanistic features with cross-coupling cycles. nih.gov

The success of these diamine-derived ligands stems from the rigid cyclohexane framework, which projects substituents into well-defined spatial orientations, thereby creating an effective chiral pocket around the metal center. This structural feature is essential for discriminating between enantiotopic faces or groups during the key bond-forming steps of the catalytic cycle, such as oxidative addition and reductive elimination, in reactions like the Suzuki-Miyaura and Heck couplings. libretexts.orgnih.govorganic-chemistry.org

Asymmetric Oxidation and Reduction Reactions

Derivatives of this compound are extensively used in the development of catalysts for asymmetric oxidation and reduction reactions, leading to the efficient synthesis of chiral epoxides and alcohols.

The most notable application in this area is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex. The salen ligand is synthesized from (1S,2S)-1,2-diaminocyclohexane, the direct derivative of this compound. This catalytic system is highly effective for the enantioselective epoxidation of unfunctionalized cis-olefins using simple oxidants like bleach (NaOCl). researchgate.net The catalyst's design, featuring bulky groups on the salicylaldehyde (B1680747) component, creates a sterically hindered environment that directs the approach of the olefin, resulting in high enantiomeric excesses (ee). researchgate.net

| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) |

| cis-β-Methylstyrene | (R,R)-Jacobsen Catalyst | m-CPBA | - | 92 |

| 2,2-Dimethylchromene | (R,R)-Jacobsen Catalyst | NaOCl | >95 | >97 |

| cis-Methyl cinnamate | (R,R)-Jacobsen Catalyst | NaOCl | 64 | 86 |

| Indene | (R,R)-Jacobsen Catalyst | NaOCl | 75 | 88 |

Table 1: Representative results for the Jacobsen-Katsuki epoxidation using a catalyst derived from (1R,2R)-1,2-diaminocyclohexane (the enantiomer of the (1S,2S) derivative).

Conversely, in the context of asymmetric dihydroxylation, this compound is more commonly the product of reactions like the Sharpless Asymmetric Dihydroxylation (AD) rather than a component of the catalyst itself. pharm.or.jpwikipedia.org The Sharpless AD employs chiral ligands derived from cinchona alkaloids, not cyclohexane-based scaffolds, to achieve high enantioselectivity in the conversion of alkenes to vicinal diols. wikiwand.comalfa-chemistry.com The resulting chiral diols are invaluable building blocks for subsequent transformations in natural product synthesis. mdpi.com

The C2-symmetric backbone of this compound and its derivatives provides an excellent framework for ligands used in the asymmetric reduction of prochiral ketones and imines. Catalytic asymmetric reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. nih.govresearchgate.net

Manganese complexes incorporating chiral tetradentate PNNP and SNNS ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully applied to the asymmetric hydrogenation of various substituted acetophenones. These earth-abundant metal catalysts offer a more sustainable alternative to noble metals like ruthenium and rhodium, providing good activity and enantioselectivity. researchgate.netnih.gov

| Substrate | Ligand Type | Yield (%) | ee (%) |

| Acetophenone | PNNP | 99 | 85 |

| 4'-Methylacetophenone | PNNP | 99 | 80 |

| 4'-Methoxyacetophenone | PNNP | 99 | 78 |

| 2'-Chloroacetophenone | PNNP | 95 | 81 |

Table 2: Examples of Mn(I)-catalyzed asymmetric hydrogenation of ketones using a ligand derived from (R,R)-1,2-diaminocyclohexane. researchgate.net

While the reduction of ketones is well-established, the asymmetric reduction of imines using catalysts derived from this scaffold is less documented. TADDOL analogues, which share the C2-symmetric diol motif, have been investigated for the cyanation of imines, but these efforts have often resulted in racemic products, highlighting the challenges in achieving high enantioselectivity for this substrate class with these specific ligand types. nih.gov

Asymmetric Ring-Opening Reactions of Epoxides and Aziridines

The asymmetric ring-opening (ARO) of meso-epoxides and aziridines with various nucleophiles is a powerful method for installing two vicinal functional groups with defined stereochemistry. rsc.org This strategy relies heavily on chiral catalysts to desymmetrize the meso starting material. Once again, salen complexes derived from (1S,2S)-1,2-diaminocyclohexane are among the most effective catalysts for these transformations.

Jacobsen and others have demonstrated that chiral (salen)Cr(III) complexes are exceptional catalysts for the ARO of meso-epoxides with nucleophiles such as trimethylsilyl (B98337) azide (B81097) (TMSN₃). wiley-vch.de The reaction mechanism is believed to involve the cooperative activation of both the epoxide and the nucleophile by two different metal centers, leading to high reactivity and enantioselectivity. wiley-vch.de This methodology has been extended to include other nucleophiles and has become a standard for accessing enantiopure 1,2-amino alcohols and other valuable building blocks. researchgate.net

| Epoxide | Nucleophile | Catalyst | Yield (%) | ee (%) |

| Cyclohexene (B86901) oxide | TMSN₃ | (R,R)-(salen)CrCl | 81 | 97 |

| Cyclopentene oxide | TMSN₃ | (R,R)-(salen)CrCl | 92 | 93 |

| cis-Stilbene oxide | TMSN₃ | (R,R)-(salen)CrCl | 95 | 91 |

| Cyclohexene oxide | H₂O | (R,R)-(salen)Co(OAc) | 98 | 94 |

Table 3: Representative results for the asymmetric ring-opening of meso-epoxides using catalysts derived from (1R,2R)-1,2-diaminocyclohexane. researchgate.net

The catalytic aminolysis of meso-aziridines is also an efficient route to chiral 1,2-diamines. rsc.orgresearchgate.net Various chiral Lewis acid and Brønsted acid catalysts have been developed for this purpose. While many different chiral scaffolds are employed, the design principles often mirror those successful in epoxide openings, relying on a well-defined chiral environment to control the approach of the nucleophilic amine. rsc.org

Stereoselective Transformations in Complex Natural Product Synthesis

The enantiomerically pure framework of this compound makes it a valuable component in the synthesis of complex molecules, where control of stereochemistry is critical.

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed, having imparted its chirality to the substrate. This compound is well-suited for this role.

It can be converted into a chiral acetal or ketal by reacting with a ketone or aldehyde. This chiral acetal then functions as a controller, directing diastereoselective reactions such as alkylations or aldol condensations on the substrate. For example, diastereoselective alkylation of enol ethers derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol has been shown to proceed with high diastereoselectivity (92–>95% de). pharmtech.com Following the stereoselective transformation, the diol auxiliary can be cleaved, typically under acidic conditions, to reveal the newly formed chiral center in the product. This strategy has been successfully applied to the asymmetric synthesis of complex structures like α,α-disubstituted amino acids. pharmtech.com The rigidity of the cyclohexane ring provides a predictable conformational bias that is key to inducing high levels of stereoselectivity. nih.gov

Asymmetric Induction in Key Synthetic Steps Towards Chiral Building Blocks

The C2-symmetric and rigid framework of this compound has made it a valuable chiral scaffold in asymmetric synthesis. Its utility is prominently demonstrated in its application as both a chiral auxiliary and as a precursor to chiral ligands, effectively inducing stereoselectivity in the formation of crucial chiral building blocks. These building blocks, in turn, serve as vital intermediates in the synthesis of more complex, biologically active molecules.

One of the notable applications of this compound is as a chiral auxiliary in the diastereoselective alkylation of β-keto esters for the synthesis of α,α-disubstituted α-amino acids. sigmaaldrich.comresearchgate.net These non-proteinogenic amino acids are of significant interest as they can impose conformational constraints on peptides, influencing their secondary structure and biological activity. nih.gov In this methodology, the diol is reacted with a β-keto ester, such as ethyl 2-methylacetoacetate or ethyl 2-ethylacetoacetate, to form a chiral acetal. This acetal then directs the stereoselective alkylation of the corresponding enol ether. The diastereomeric excesses achieved in these alkylation reactions are consistently high, often exceeding 92%. sigmaaldrich.comresearchgate.net Subsequent removal of the chiral auxiliary affords the β-keto ester now bearing a chiral quaternary carbon, which can then be converted into the desired optically active α,α-disubstituted amino acid via a Schmidt rearrangement. sigmaaldrich.comresearchgate.net

Table 1: Diastereoselective Alkylation of Chiral Enol Ethers Derived from this compound for the Synthesis of α,α-Disubstituted α-Amino Acid Precursors sigmaaldrich.comresearchgate.net

| Substrate | Alkylating Agent | Product (Enol Ether) | Diastereomeric Excess (de) | Yield (%) |

| Ethyl 2-methylacetoacetate acetal | Methyl iodide | Ethyl 2,2-dimethylacetoacetate acetal | >95% | 70 |

| Ethyl 2-methylacetoacetate acetal | Ethyl iodide | Ethyl 2-ethyl-2-methylacetoacetate acetal | >95% | 65 |

| Ethyl 2-methylacetoacetate acetal | Propyl iodide | Ethyl 2-methyl-2-propylacetoacetate acetal | >95% | 68 |

| Ethyl 2-methylacetoacetate acetal | Isopropyl iodide | Ethyl 2-isopropyl-2-methylacetoacetate acetal | >95% | 55 |

| Ethyl 2-methylacetoacetate acetal | Isobutyl iodide | Ethyl 2-isobutyl-2-methylacetoacetate acetal | 92% | 51 |

| Ethyl 2-methylacetoacetate acetal | Benzyl bromide | Ethyl 2-benzyl-2-methylacetoacetate acetal | >95% | 31 |

| Ethyl 2-ethylacetoacetate acetal | Methyl iodide | Ethyl 2-ethyl-2-methylacetoacetate acetal | >95% | 66 |

| Ethyl 2-ethylacetoacetate acetal | Ethyl iodide | Ethyl 2,2-diethylacetoacetate acetal | >95% | 61 |

| Ethyl 2-ethylacetoacetate acetal | Propyl iodide | Ethyl 2-ethyl-2-propylacetoacetate acetal | >95% | 62 |

| Ethyl 2-ethylacetoacetate acetal | Isopropyl iodide | Ethyl 2-ethyl-2-isopropylacetoacetate acetal | >95% | 52 |

| Ethyl 2-ethylacetoacetate acetal | Isobutyl iodide | Ethyl 2-ethyl-2-isobutylacetoacetate acetal | 92% | 48 |

| Ethyl 2-ethylacetoacetate acetal | Benzyl bromide | Ethyl 2-benzyl-2-ethylacetoacetate acetal | >95% | 35 |

In another significant application, this compound serves as a precursor for chiral ligands used in the enantioselective synthesis of α-hydroxy phosphonates. These compounds are of interest due to their potential as enzyme inhibitors and other biologically active agents. The diol is used to prepare a chiral titanium alkoxide catalyst, which then mediates the asymmetric addition of dimethyl phosphite (B83602) to a range of aldehydes. This process yields non-racemic α-hydroxy phosphonates with moderate to good enantiomeric excesses, which can be further enhanced through subsequent kinetic resolution. researchgate.net The initial asymmetric induction provides a valuable and direct route to these chiral building blocks.

Table 2: Enantioselective Addition of Dimethyl Phosphite to Aldehydes Catalyzed by a Titanium Complex Derived from this compound researchgate.net

| Aldehyde | Product (α-Hydroxy Phosphonate) | Enantiomeric Excess (ee) | Yield (%) |

| Benzaldehyde | Dimethyl (hydroxy(phenyl)methyl)phosphonate | 70% | 85 |

| 4-Chlorobenzaldehyde | Dimethyl ((4-chlorophenyl)(hydroxy)methyl)phosphonate | 72% | 88 |

| 4-Methoxybenzaldehyde | Dimethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate | 68% | 82 |

| 2-Naphthaldehyde | Dimethyl (hydroxy(naphthalen-2-yl)methyl)phosphonate | 75% | 80 |

| Cinnamaldehyde | Dimethyl (1-hydroxy-3-phenylallyl)phosphonate | 65% | 75 |

| Hexanal | Dimethyl (1-hydroxyhexyl)phosphonate | 60% | 78 |

These examples underscore the pivotal role of this compound in asymmetric catalysis. Its ability to be transformed into effective chiral auxiliaries and ligands allows for the predictable and efficient synthesis of highly valuable, enantioenriched chiral building blocks, which are fundamental for the advancement of pharmaceutical and chemical research.

Mechanistic Investigations and Stereochemical Rationalization in Reactions Mediated by 1s,2s Cyclohexane 1,2 Diol Derivatives

Elucidation of Catalyst-Substrate Interactions in Chiral Systems

The efficacy of a chiral catalyst is fundamentally dependent on its ability to form a well-defined, diastereomeric complex with the substrate, thereby directing the reaction pathway toward one enantiomer of the product. For catalysts derived from (1S,2S)-cyclohexane-1,2-diol, the cyclohexane (B81311) backbone serves as a rigid scaffold, positioning appended coordinating groups in a predictable three-dimensional arrangement. This creates a chiral pocket that selectively accommodates the substrate.

Derivatives such as (1R,2R)-cyclohexane-1,2-diamine are commonly used to create bifunctional organocatalysts. mdpi.com In these systems, one part of the catalyst, such as a tertiary amine, activates the nucleophile, while another part, often a hydrogen-bond donor like a thiourea (B124793) or benzenediamine group, activates the electrophile. mdpi.com The fixed spatial relationship between these functional groups, enforced by the cyclohexane ring, is paramount for effective substrate organization. mdpi.com

A powerful strategy for achieving site-selective reactions in complex molecules involves catalysts designed to recognize a specific functional group motif, such as a cis-1,2-diol. nih.gov Scaffolding catalysts can bind to a substrate through a reversible covalent bond, minimizing the number of interactions needed for effective substrate localization while enabling proximity effects that direct a subsequent reaction. nih.gov

In metal-based catalysis, ligands derived from the corresponding (1S,2S)-cyclohexane-1,2-diamine, such as in salen-type complexes, have been extensively studied. For instance, in the Jacobsen epoxidation, the bulky groups on the salen ligand and the dissymmetry of the diimine bridge are critical. organic-chemistry.org These features effectively block certain substrate approach trajectories to the metal-oxo active site, forcing the substrate to interact with the catalyst's asymmetric environment in a way that maximizes stereochemical communication and leads to high enantioselectivity. organic-chemistry.org

Transition State Analysis and Stereochemical Models for Enantioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for rationalizing the origins of enantioselectivity. By modeling the transition states of competing diastereomeric reaction pathways, researchers can calculate energy barriers and predict which enantiomer will be formed preferentially.

A notable example involves the kinetic resolution of trans-cyclohexane-1,2-diols through stereoselective acylation catalyzed by a chiral tetrapeptide. nih.gov DFT calculations were employed to investigate the thermodynamics of catalyst-substrate complex formation and the energetics of the acyl transfer step. nih.gov The calculations revealed a thermodynamic preference for the catalyst to recognize the (1R,2R)-enantiomer of the diol. nih.gov More importantly, the analysis of the transition state for the acyl transfer revealed a lower energy barrier for the reaction of the trans-(1R,2R)-cyclohexane-1,2-diol, which explains the kinetic resolution that leaves the trans-(1S,2S)-cyclohexane-1,2-diol unreacted. nih.gov

| Enantiomer | Catalyst Complex | Relative Energy of Complex (kcal/mol) | Acyl Transfer Barrier (kcal/mol) |

|---|---|---|---|

| (1R,2R)-diol | Tetrapeptide-(1R,2R)-diol | 0.0 | 8.5 |

| (1S,2S)-diol | Tetrapeptide-(1S,2S)-diol | +0.8 | 10.2 |

This table presents DFT-calculated relative energies for the catalyst-substrate complex and the activation barriers for the subsequent acyl transfer, explaining the stereochemical outcome in the kinetic resolution of trans-cyclohexane-1,2-diols. Data sourced from computational studies. nih.gov

These computational findings are in excellent agreement with experimental observations and provide a quantitative model for the observed enantioselectivity. nih.gov Such studies not only validate proposed mechanisms but also provide predictive models for designing new catalysts with enhanced selectivity.

Role of Non-Covalent Interactions, Including Hydrogen Bonding and Chiral Recognition, in Enantioselectivity

Non-covalent interactions are the cornerstone of molecular recognition and are central to how a chiral catalyst distinguishes between enantiomers of a substrate or competing transition states. Hydrogen bonding is a particularly critical interaction in many catalytic systems derived from this compound.

Bifunctional organocatalysts often rely on a hydrogen-bond donor moiety to activate an electrophile. In catalysts prepared from (1R,2R)-cyclohexane-1,2-diamine, a 1,2-benzenediamine unit can be incorporated to serve as a double H-bond donor. mdpi.com This unit can bind to and activate substrates like trans-β-nitrostyrene, rendering it more susceptible to nucleophilic attack in a Michael addition. mdpi.com The precise orientation of this H-bond donor relative to the chiral scaffold is essential for creating an effective asymmetric environment. mdpi.com

The strength and geometry of these non-covalent interactions can be profoundly influenced by the stereochemistry of the catalyst. Studies on chiral amine-borane adducts, which feature dihydrogen bonds (N−Hδ+⋅⋅⋅δ−H−B), have shown that the stereochemistry at the nitrogen center has a significant impact on the interaction enthalpy. nih.gov For a diastereomeric pair, the steric environment dictates the preferred geometry of the self-assembly, leading to measurable differences in binding strength. nih.gov This principle directly translates to catalyst-substrate interactions, where subtle steric differences in the chiral pocket can lead to large differences in enantioselectivity. Chiral recognition is thus a complex interplay of multiple, often subtle, non-covalent forces, where hydrogen-bonding networks serve as a primary basis for discriminatory interactions. nih.gov

Kinetic Studies of this compound Mediated Processes

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, determining the influence of reactant concentrations, and revealing rate-determining steps. In the context of asymmetric catalysis, kinetic resolution is a powerful manifestation of catalyst-controlled reaction rates.

The enantioselective kinetic resolution of trans-cycloalkane-1,2-diols is a well-studied process that relies on the differential rate of reaction of the two enantiomers with an acylating agent in the presence of a chiral catalyst. researchgate.net In a highly selective resolution of trans-cyclohexane-1,2-diol catalyzed by a lipophilic tetrapeptide, one enantiomer is rapidly acetylated while the other remains largely unreacted. researchgate.net The selectivity factor (S), which is the ratio of the rate constants for the two enantiomers (kfast/kslow), can be exceptionally high in these systems, leading to excellent enantiomeric excess for both the recovered starting material and the product. researchgate.net

| Substrate | Catalyst | Acylating Agent | Selectivity Factor (S) |

|---|---|---|---|

| rac-trans-cyclohexane-1,2-diol | Tetrapeptide 1 | Acetic Anhydride (B1165640) | >200 |

| rac-trans-cyclopentane-1,2-diol | Tetrapeptide 1 | Acetic Anhydride | 114 |

| rac-trans-cycloheptane-1,2-diol | Tetrapeptide 1 | Isobutyric Anhydride | 21 |

This table shows the high selectivity factors achieved in the kinetic resolution of various trans-cycloalkane-1,2-diols using a chiral tetrapeptide catalyst, demonstrating the catalyst's ability to differentiate between enantiomers. researchgate.net

In Situ Spectroscopic Studies for Mechanistic Insights into Chiral Catalysis

While kinetic and computational studies provide invaluable data, the direct observation of catalytic intermediates is crucial for cementing mechanistic understanding. In situ and operando spectroscopic techniques allow researchers to probe a reaction as it happens, providing a real-time window into the catalytic cycle. ornl.govresearchgate.net

In the peptide-catalyzed kinetic resolution of trans-cyclohexane-1,2-diol, a key mechanistic question was the identity of the intermediate responsible for the acyl transfer. researchgate.net It was computationally proposed that a π-methylhistidine residue on the peptide becomes acylated as a key step. researchgate.net Using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and nano-ElectroSpray Ionization (nESI) mass spectrometry, researchers were able to directly observe this key intermediate. researchgate.net The studies successfully identified the tetrapeptide acylium ion and also detected the non-covalent complexes formed between the tetrapeptide and the trans-cyclohexane-1,2-diol enantiomers in solution. researchgate.net

Advanced NMR methods, such as Diffusion-Ordered Spectroscopy (DOSY) and the analysis of the Nuclear Overhauser Effect (NOE), can be used to probe the interactions and aggregation states of the catalyst and substrate in solution. researchgate.net These experiments can reveal changes in the catalyst's conformation upon substrate binding and provide further evidence for the proposed catalyst-substrate interactions. researchgate.net While operando Infrared (IR) spectroscopy is more commonly applied to heterogeneous catalysis on solid surfaces, the principles of monitoring surface adsorbates and intermediates under reaction conditions are broadly applicable to gaining mechanistic insight in all forms of catalysis. ornl.gov These spectroscopic techniques are powerful tools for moving beyond static pictures and hypotheses to a dynamic understanding of chiral catalysis.

Theoretical and Computational Studies of 1s,2s Cyclohexane 1,2 Diol and Its Derivatives

Conformational Analysis and Energy Landscapes of (1S,2S)-cyclohexane-1,2-diol

The three-dimensional structure of this compound is not static. The cyclohexane (B81311) ring exists in various conformations, with the chair form being the most stable. slideshare.net For the trans-diol, the two hydroxyl groups can be either in a diequatorial (e,e) or a diaxial (a,a) position. The equilibrium between these conformers is a key aspect of its chemistry, influencing its physical properties and reactivity. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformations.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules, providing accurate geometries and relative energies for different conformers.

For trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial steric interactions. quora.com However, in this compound, the relative stability is also influenced by intramolecular hydrogen bonding. DFT studies on vicinal diols have investigated the presence and strength of such bonds. While some geometric and spectroscopic data suggest their existence, quantum mechanical analyses indicate that true intramolecular hydrogen bonds, as defined by Bader's Atoms in Molecules (AIM) theory, are unlikely in vicinal diols like ethane-1,2-diol. nih.gov Instead, the gauche conformation of the O-C-C-O dihedral angle is stabilized by a combination of steric and electrostatic interactions.

DFT calculations have been employed to study the relative energies of cyclohexane-1,2-diol isomers when complexed with other chiral molecules. For instance, studies on the kinetic resolution of cyclohexane-1,2-diols through acylation catalyzed by chiral tetrapeptides used DFT to show a thermodynamic preference for chiral recognition toward the (1R,2R) isomer. nih.gov The calculations identified a lower energy barrier for the acyl transfer to the (1R,2R)-diol, explaining the experimental outcome where the (1S,2S)-diol is resolved. nih.gov

The choice of computational method and basis set is critical for obtaining reliable results. Below is a representative table illustrating how DFT calculations can be used to compare the relative energies of the diequatorial and diaxial conformers of this compound in the gas phase.

| Conformer of this compound | Relative Energy (kcal/mol) | Key Dihedral Angle (HO-C-C-OH) | Comments |

|---|---|---|---|

| Diequatorial (e,e) | 0.00 | ~60° (gauche) | Most stable conformer; minimized steric hindrance. |

| Diaxial (a,a) | >1.30 | ~180° (anti) | Less stable due to 1,3-diaxial interactions with ring hydrogens. quora.com |

Note: The energy values are illustrative and depend on the level of theory and basis set used for the calculation.

For chiral systems, MD simulations are particularly valuable for understanding the mechanisms of chiral recognition. nih.govnsf.gov This process is fundamental to enantioselective catalysis, chromatography, and biological interactions. Simulations can model the interaction between a chiral molecule like this compound and a chiral environment, such as a chiral stationary phase in chromatography or a chiral catalyst. nih.gov

In a typical MD simulation for studying chiral recognition, the following steps are taken:

System Setup: The chiral molecule (e.g., (R)- and (S)-enantiomers) and the chiral selector (e.g., a molecular micelle or a chiral ligand) are placed in a simulation box, typically solvated with water molecules to mimic experimental conditions. nih.govnsf.gov

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts or high-energy structures.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atmosphere) to reach a stable state. nsf.gov

Production Run: A long simulation (nanoseconds to microseconds) is performed to collect trajectory data. nih.gov

Analysis: The trajectories are analyzed to determine differences in binding energies, interaction patterns (like hydrogen bonds), and residence times between the two enantiomers and the chiral selector. nsf.gov

These simulations can reveal the subtle differences in how enantiomers interact with a chiral environment, providing a molecular-level explanation for the observed enantioselectivity. nih.gov

Prediction of Spectroscopic Signatures for Stereochemical Elucidation (Methodologies)

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental spectra to confirm the structure and stereochemistry of a molecule.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique vibrational fingerprint that is sensitive to its three-dimensional structure.

Computational approaches, primarily using DFT, can accurately calculate the vibrational frequencies and intensities of a molecule in its optimized geometry. researchgate.net These calculated spectra can be used to assign the bands observed in experimental spectra. For 1,2-cyclohexanediol, DFT calculations have been shown to provide satisfactory results for predicting vibrational frequencies. researchgate.net Small discrepancies between calculated (gas phase) and experimental (solid phase) results are expected due to intermolecular interactions in the solid state. researchgate.net

The general workflow for predicting vibrational spectra is as follows:

Optimize the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

Perform a frequency calculation on the optimized geometry. This calculation yields the vibrational frequencies, IR intensities, and Raman activities.

Visualize the vibrational modes to understand the nature of the atomic motions for each frequency.